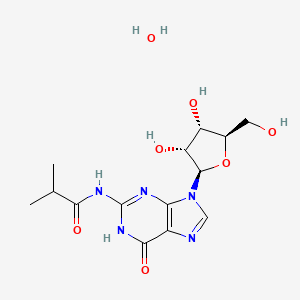
N-(3-Phenylsalicylidene)-2,4,6-trifluoroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Phenylsalicylidene)-2,4,6-trifluoroaniline (NPS-TF) is an organic compound with a unique combination of reactivity and stability. It is a member of the family of phenylsalicylidene compounds, which are characterized by a phenyl group linked to a salicylidene group. NPS-TF is a versatile material that has been widely used in the synthesis of a variety of compounds, including polymers, dyes, and pharmaceuticals. It has also been used in the study of catalytic processes and in the development of new materials.
Mechanism of Action
N-(3-Phenylsalicylidene)-2,4,6-trifluoroaniline is a versatile material that is capable of catalyzing a variety of reactions. In particular, it has been used in the synthesis of polymers, dyes, and pharmaceuticals. The mechanism of action of this compound is based on its ability to form a reactive intermediate, which can then be used to catalyze a variety of reactions.
Biochemical and Physiological Effects
This compound has been found to have no adverse biochemical or physiological effects. It has been used in a variety of laboratory experiments with no reported negative effects.
Advantages and Limitations for Lab Experiments
N-(3-Phenylsalicylidene)-2,4,6-trifluoroaniline has several advantages for laboratory experiments. It is a stable and versatile material that is easy to handle and store. It is also relatively inexpensive and can be synthesized in high yields. However, it is limited in its ability to catalyze certain reactions and is not suitable for use in certain applications.
Future Directions
There are many potential future directions for the use of N-(3-Phenylsalicylidene)-2,4,6-trifluoroaniline. It could be used in the development of new materials, such as polymers and dyes, as well as in the study of catalytic processes. It could also be used in the development of new pharmaceuticals and in the synthesis of more complex molecules. Additionally, it could be used in the study of biochemical and physiological effects, as well as in the development of new laboratory techniques.
Synthesis Methods
N-(3-Phenylsalicylidene)-2,4,6-trifluoroaniline is synthesized via a two-step process, beginning with the reaction of 2,4,6-trifluoroaniline with phenylmagnesium bromide in an inert atmosphere. This reaction produces phenylsalicylidene, which is then reacted with 3-chloropropionic acid in the presence of pyridine to form this compound. This method of synthesis has been optimized for high yields and reproducibility.
Scientific Research Applications
N-(3-Phenylsalicylidene)-2,4,6-trifluoroaniline has been widely used in scientific research, particularly in the fields of organic synthesis and catalysis. It has been used as a catalyst in the synthesis of polymers, dyes, and pharmaceuticals, as well as in the study of catalytic processes. It has also been used in the development of new materials, including polymers, dyes, and pharmaceuticals.
properties
IUPAC Name |
2-phenyl-6-[(2,4,6-trifluorophenyl)iminomethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12F3NO/c20-14-9-16(21)18(17(22)10-14)23-11-13-7-4-8-15(19(13)24)12-5-2-1-3-6-12/h1-11,24H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICVKDRCMLDOFTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC(=C2O)C=NC3=C(C=C(C=C3F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Methylisothiazolo[5,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B6299809.png)


![9-(Diethylamino)-3-hydroxy-5H-benzo[a]phenoxazin-5-one](/img/structure/B6299853.png)
![3-(4-Methanesulfonyl-phenyl)-[1,2,4]oxadiazol-5-ol](/img/structure/B6299854.png)


![2-(1H-Benzo[d]imidazol-2-yl)-5-bromophenol](/img/structure/B6299875.png)


![2-[(3,5-Dichloro-4-pyridyl)methylsulfanyl]-4-methyl-1H-pyrimidin-6-one](/img/structure/B6299898.png)

